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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzamide

cat. No.: B1280025

Introduction

2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9) is a substituted aromatic amide that
serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical
compounds.[1] Its molecular structure, featuring a primary amide, a nitro group, and a phenolic
hydroxyl group, provides multiple points for chemical modification while also dictating its
physicochemical and spectroscopic properties. The purity, identity, and structural integrity of
this compound are paramount, as they directly influence the quality, safety, and efficacy of any
subsequent products.

This application note provides a comprehensive suite of analytical methods for the definitive
characterization of 2-Hydroxy-5-nitrobenzamide. We present detailed, field-proven protocols
for spectroscopic analysis to confirm molecular structure and chromatographic methods to
assess purity. The causality behind key experimental choices is explained to empower
researchers to adapt these methods to their specific laboratory contexts.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method
development. The key physicochemical data for 2-Hydroxy-5-nitrobenzamide are
summarized below.
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Property Value Source
IUPAC Name 2-hydroxy-5-nitrobenzamide [2][3]
Synonyms 5-Nitrosalicylamide [2]

CAS Number 2912-78-9 [21[31[4]
Molecular Formula C7HeN204 [2][4]
Molecular Weight 182.13 g/mol [2][4]
Monoisotopic Mass 182.03275668 Da [2]
Appearance Solid (form may vary) General
Crystal System Monoclinic [5]

Analytical Workflow Overview

A multi-technique approach is necessary for the unambiguous characterization of 2-Hydroxy-
5-nitrobenzamide. The logical flow of analysis involves initial structural confirmation via
spectroscopy, followed by a quantitative assessment of purity using chromatography.

Figure 1: Overall Analytical Workflow
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Caption: Workflow for the analytical characterization of the compound.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular “fingerprint,” offering definitive evidence of the
compound's chemical structure by probing the interactions of its bonds and functional groups
with electromagnetic radiation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to the vibrational
modes of chemical bonds.[1] For 2-Hydroxy-5-nitrobenzamide, this technique is ideal for
confirming the presence of the hydroxyl (-OH), amide (-NHz), carbonyl (C=0), and nitro (-NO2)
groups.

Experimental Protocol: FTIR-ATR

Instrument Preparation: Ensure the FTIR spectrometer and Attenuated Total Reflectance
(ATR) accessory are powered on and have completed diagnostic checks.

e Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a lint-
free wipe lightly dampened with isopropanol or ethanol. Allow the solvent to evaporate
completely. Record a background spectrum to subtract atmospheric (COz, H20) interference.

[7]

o Sample Analysis: Place a small amount of the solid 2-Hydroxy-5-nitrobenzamide sample
directly onto the ATR crystal. Apply consistent pressure using the built-in press arm to ensure
good contact.

o Data Acquisition: Collect the spectrum over a range of 4000—400 cm~1. Co-add a minimum
of 16 scans to improve the signal-to-noise ratio.[6]

o Data Processing: The resulting interferogram is automatically processed via a Fourier
transform to produce the final infrared spectrum (Absorbance vs. Wavenumber).
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Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The
presence of the key functional groups is confirmed by comparing observed peaks to
established correlation tables.
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Functional Group Vibrational Mode

Expected
Absorption (cm~?)

Rationale &
Causality

O-H Stretch (H-
bonded)

Phenolic -OH

3200 - 3500 (broad)

The broadness is due
to strong
intramolecular and
intermolecular
hydrogen bonding
with the amide
carbonyl and nitro

group oxygen atoms.

[5]

Primary Amide -NHz N-H Stretch

~3400 and ~3200 (two
bands)

Primary amides
exhibit two distinct N-
H stretching bands
corresponding to
asymmetric and

symmetric vibrations.

Aromatic C-H C-H Stretch

3000 - 3100

These bands are
characteristic of sp2 C-
H bonds in the

benzene ring.

Amide C=0 C=0 Stretch (Amide I)

1650 - 1680

This is a very strong
and characteristic
absorption. Its position
can be influenced by

hydrogen bonding.

Aromatic C=C C=C Stretch

1450 - 1600 (multiple
bands)

These absorptions
confirm the presence

of the aromatic ring.

N=0 Asymmetric
Stretch

Nitro -NO2

1500 - 1550

A strong,
characteristic band for
conjugated nitro

groups.
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] The second strong,
] N=0O Symmetric o
Nitro -NO2 1330 - 1370 characteristic band for
Stretch )
nitro groups.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which
corresponds to electronic transitions within the molecule. The technique is particularly useful for
analyzing compounds with conjugated systems and chromophores, such as the nitro-
substituted benzene ring in 2-Hydroxy-5-nitrobenzamide.[6] It is primarily used to determine
an optimal wavelength for HPLC detection and for quantitative analysis via Beer's Law.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of 2-Hydroxy-5-nitrobenzamide in a UV-
transparent solvent (e.g., methanol or ethanol) at a concentration of ~100 pg/mL. Further
dilute this stock to obtain a working solution of ~5-10 pug/mL.

e Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a
baseline. Fill a matched cuvette with the sample solution. Scan the sample over a
wavelength range of 200—400 nm.[6]

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). The nitroaromatic
system is expected to produce characteristic absorption maxima. Based on similar
structures, significant absorbance is expected around 250 nm and in the 300-350 nm range.

[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. *H NMR identifies the number and electronic environment of
hydrogen atoms, while 3C NMR probes the carbon skeleton. This is the most powerful
technique for unambiguous structural confirmation.

Experimental Protocol: *H and *3C NMR
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o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.
DMSO-ds is often preferred for its ability to dissolve polar compounds and to allow for the
observation of exchangeable protons (-OH, -NH2).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire a standard *H spectrum, followed by a 13C spectrum. If necessary,
2D NMR experiments like COSY (*H-1H correlation) can be performed to confirm proton
connectivities.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shift scale
using the residual solvent peak (e.g., DMSO at ~2.50 ppm for *H) or an internal standard like
tetramethylsilane (TMS).

Data Interpretation (Predicted for tH NMR in DMSO-de):

o Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic
region (~7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (doublets, doublet
of doublets) are dictated by the electronic effects of the -OH, -NOz, and -C(O)NH:z
substituents.

o Amide Protons (2H): The -NHz protons will likely appear as a broad singlet. Their chemical
shift can be highly variable depending on concentration and temperature.

o Hydroxyl Proton (1H): The phenolic -OH proton will appear as a broad singlet, often at a
higher chemical shift (>9 ppm) due to hydrogen bonding.

Caption: Relationship between functional groups and spectroscopic signals.

Chromatographic Purity Analysis

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing
the purity of pharmaceutical intermediates and active ingredients.[9] By utilizing a stationary
phase (column) and a mobile phase, HPLC separates the main compound from any impurities.
A UV detector then quantifies each component based on its absorbance. For 2-Hydroxy-5-
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nitrobenzamide, a reversed-phase (RP-HPLC) method is most suitable, where a nonpolar
stationary phase (C18) is used with a polar mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

e Instrumentation and Conditions:

o HPLC System: An Agilent 1260 Infinity Il or equivalent system with a quaternary pump,
autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

o Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 um patrticle size). A robust
and widely available column is recommended for method reproducibility.[10]

o Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. An isocratic elution of
40:60 (v/v) Acetonitrile:Water is a good starting point. This can be optimized to a gradient if
needed to resolve all impurities.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C.

o Detection Wavelength: Use a Amax determined from the UV-Vis analysis (e.g., 254 nm or
a higher wavelength maximum to enhance specificity).

o Injection Volume: 10 pL.

» Reagent and Standard Preparation:

o Mobile Phase Preparation: Prepare the aqueous portion by adding 1.0 mL of concentrated
phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both mobile phase
components before use.

o Standard Stock Solution (1000 pg/mL): Accurately weigh ~10 mg of 2-Hydroxy-5-
nitrobenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to
volume with the mobile phase.

o Working Standard Solution (100 pg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL
with the mobile phase. This solution is used for system suitability and quantification.
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o Sample Solution (100 pug/mL): Prepare the test sample in the same manner as the
standard solution.

e Analysis Sequence:

1. Equilibrate the column with the mobile phase until a stable baseline is achieved (~15-20
minutes).

2. Inject a blank (mobile phase) to ensure no system contamination.

3. Make five replicate injections of the Working Standard Solution to establish system
suitability.

4. Inject the Sample Solution.

5. Inject the Working Standard Solution again at the end of the sequence to bracket the
sample and confirm system stability.

Data Analysis and System Suitability: For the method to be considered valid for the analysis,
the system suitability criteria must be met.
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Parameter Acceptance Criterion Rationale & Causality

Ensures peak symmetry. High
tailing indicates undesirable
- interactions between the
Tailing Factor (T) T<20 ]
analyte and the stationary
phase, which can compromise

peak integration and accuracy.

Measures column efficiency. A
high plate count indicates
. sharp peaks, which are
Theoretical Plates (N) N = 2000 _ _ _
essential for resolving the main
peak from closely eluting

impurities.

Demonstrates the precision of

) o < 2.0% for peak area and the analytical system. Low
Relative Standard Deviation

retention time (for n=5 variability is crucial for reliable
(%RSD)

injections) and reproducible

quantification.[10]

Purity Calculation: The purity of the test sample is typically calculated using the area
percentage method, assuming all components have a similar response factor at the chosen
wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical methods detailed in this application note provide a robust framework for the
comprehensive characterization of 2-Hydroxy-5-nitrobenzamide. The combination of
spectroscopic techniques (FTIR, UV-Vis, NMR) ensures unambiguous structural identification,
while the validated HPLC method provides a reliable means for determining purity. Adherence
to these protocols will enable researchers, scientists, and drug development professionals to
confidently assess the quality of 2-Hydroxy-5-nitrobenzamide, ensuring its suitability for
downstream applications. It is recommended that a full method validation be performed in the
user's laboratory to ensure its suitability for the intended purpose.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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